Paritaprevir

HCV NS3/4A protease inhibition Genotype 4a Replicon assay

Paritaprevir is the definitive NS3/4A protease inhibitor for HCV genotype 4a research, delivering an EC50 of 0.09 nM—31-fold more potent than glecaprevir and 13-fold more potent than grazoprevir. Its mandatory ritonavir co-administration drives a 50-fold AUC increase, providing an unmatched model for CYP3A4-mediated pharmacokinetic enhancement studies. Pronounced susceptibility to D168 substitution mutations makes it the ideal reference compound for resistance profiling. For GT1b applications, it offers a 4.8-fold potency advantage over grazoprevir, reducing compound consumption and improving signal-to-noise ratios. Procure paritaprevir when these distinct pharmacological properties are essential to your research program.

Molecular Formula C40H43N7O7S
Molecular Weight 765.9 g/mol
CAS No. 1221573-85-8
Cat. No. B8023442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParitaprevir
CAS1221573-85-8
Molecular FormulaC40H43N7O7S
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
InChIInChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1
InChIKeyUAUIUKWPKRJZJV-QPLHLKROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paritaprevir (ABT-450) HCV NS3/4A Protease Inhibitor Technical Procurement Profile


Paritaprevir (ABT-450, Veruprevir) is an orally bioavailable macrocyclic acylsulfonamide inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease [1]. It was developed through a collaboration between Abbott Laboratories and Enanta Pharmaceuticals and is utilized exclusively as a component of fixed-dose combination regimens (e.g., Viekira Pak, Technivie) for treating chronic HCV genotype 1 and 4 infections [2]. Paritaprevir functions by reversibly binding to the active site of the NS3/4A protease complex, thereby preventing polyprotein maturation essential for viral replication [3].

Why Paritaprevir Cannot Be Interchanged with Other Macrocyclic NS3/4A Protease Inhibitors


Despite belonging to the same macrocyclic NS3/4A protease inhibitor class as simeprevir, grazoprevir, and glecaprevir, paritaprevir exhibits distinct pharmacological properties that preclude simple substitution [1]. Its inherent nonlinear pharmacokinetics and rapid CYP3A4-mediated metabolism necessitate mandatory co-administration with the pharmacokinetic enhancer ritonavir to achieve clinically relevant exposures suitable for once-daily dosing—a requirement not shared by most other class members [2]. Furthermore, paritaprevir possesses a unique genotypic activity fingerprint with exceptional potency against genotype 4a (EC50 = 0.09 nM) that differs markedly from comparator PIs, and its resistance-associated substitution pattern is distinct, with D168 mutations conferring high-level resistance specifically to paritaprevir while affecting other PIs to varying degrees [3][4]. These quantifiable differences directly impact procurement decisions when selecting compounds for specific research applications or clinical development programs.

Paritaprevir Differential Evidence: Quantified Head-to-Head Performance Against Comparator NS3/4A Protease Inhibitors


Superior Anti-HCV GT4a Potency: Paritaprevir vs. Glecaprevir and Grazoprevir in Stable Replicon Assays

Paritaprevir demonstrates markedly superior potency against HCV genotype 4a compared to both glecaprevir and grazoprevir in direct head-to-head stable replicon assays conducted under identical 0% human plasma conditions. Paritaprevir achieves an EC50 of 0.09 ± 0.03 nM against GT4a, representing a 31-fold improvement over glecaprevir and a 13-fold improvement over grazoprevir [1].

HCV NS3/4A protease inhibition Genotype 4a Replicon assay Antiviral potency

GT1b Potency Differentiation: Paritaprevir Outperforms Grazoprevir by Nearly 5-Fold

In a direct head-to-head comparison using HCV GT1b (Con1) stable replicon assays, paritaprevir exhibits significantly greater potency than grazoprevir. Paritaprevir achieves an EC50 of 0.21 ± 0.07 nM, which is approximately 4.8-fold more potent than grazoprevir (EC50 = 1.0 ± 0.17 nM) [1]. Glecaprevir shows comparable potency to paritaprevir against GT1b (EC50 = 0.94 ± 0.35 nM).

HCV NS3/4A protease inhibition Genotype 1b Replicon assay Antiviral potency

Ritonavir-Dependent Pharmacokinetic Enhancement: 50-Fold AUC Increase Defines Paritaprevir's Unique Dosing Paradigm

Paritaprevir is distinguished from other macrocyclic NS3/4A PIs (e.g., grazoprevir, glecaprevir) by its absolute dependence on pharmacokinetic boosting with ritonavir to achieve clinically relevant exposures. Without ritonavir, paritaprevir exhibits a short half-life of approximately 3 hours and rapid CYP3A4-mediated clearance. Co-administration with ritonavir increases paritaprevir exposure 30-fold for Cmax, 50-fold for AUC, and >300-fold for C24 trough concentration, extending the half-life to 5-8 hours and enabling once-daily dosing [1][2].

Pharmacokinetics CYP3A4 metabolism Ritonavir boosting Drug exposure

Resistance-Associated Substitution Divergence: D168A Confers High Resistance to Paritaprevir but Not to All PIs

In comprehensive resistance profiling across genotypes 2-6, the D168A substitution confers high-level resistance to paritaprevir, while producing variable and generally lower resistance to other PIs. Specifically, R155K and R155Q cause intermediate resistance to paritaprevir, whereas A156G and A156S cause only low resistance. This pattern differs from simeprevir, where Q80K/R substitutions in GT1a/4 are specifically associated with treatment failure—a substitution that does not similarly impact paritaprevir efficacy [1][2].

Drug resistance NS3 protease D168 substitution Resistance-associated variants

Cyclosporine Drug-Drug Interaction Magnitude: Paritaprevir/Ritonavir Increases CSA Exposure, Requiring 80% Dose Reduction

The paritaprevir/ritonavir combination produces a clinically significant drug-drug interaction with cyclosporine (CsA) that quantitatively exceeds that observed with other HCV protease inhibitor regimens. Co-administration with paritaprevir/ritonavir increases cyclosporine AUC and Cmax to levels requiring an 80% dose reduction of CsA—specifically, clinical guidelines recommend reducing the total daily CsA dose to only one-fifth (20%) of the pre-treatment dose [1][2]. This interaction magnitude is driven by ritonavir-mediated inhibition of CYP3A4 and P-glycoprotein.

Drug-drug interaction Cyclosporine CYP3A4 inhibition Transplant pharmacology

GT2b Reduced Activity: Paritaprevir Shows 6.7-Fold Lower Potency Than Grazoprevir

Paritaprevir exhibits notably reduced activity against HCV genotype 2b, a characteristic that defines its limited genotypic coverage compared to newer-generation PIs. In direct head-to-head stable replicon assays, paritaprevir shows an EC50 of 107 ± 17 nM against GT2b, which is approximately 6.7-fold less potent than grazoprevir (EC50 = 15 ± 2.0 nM) and 23-fold less potent than glecaprevir (EC50 = 4.6 ± 1.2 nM) [1]. This reduced GT2b activity is a quantifiable limitation that informs compound selection for pan-genotypic studies.

HCV NS3/4A protease inhibition Genotype 2b Replicon assay Antiviral potency

Paritaprevir Optimal Procurement Scenarios: Research and Development Applications Based on Quantitative Evidence


HCV GT4a-Focused Antiviral Research Requiring Maximum In Vitro Potency

Paritaprevir is the optimal NS3/4A PI selection for research programs targeting HCV genotype 4a. With an EC50 of 0.09 ± 0.03 nM, it is 31-fold more potent than glecaprevir and 13-fold more potent than grazoprevir against this genotype [1]. Studies requiring low nanomolar or sub-nanomolar effective concentrations for GT4a replicon assays or resistance profiling should prioritize paritaprevir procurement over alternative macrocyclic PIs. This exceptional potency enables broader dynamic range in dose-response experiments and reduces compound consumption in high-throughput screening formats.

Pharmacokinetic Boosting Model Studies Investigating CYP3A4-Mediated Drug Exposure Enhancement

Paritaprevir serves as an exemplary model compound for investigating ritonavir-mediated pharmacokinetic enhancement mechanisms. The well-characterized quantitative parameters—50-fold AUC increase, half-life extension from ~3 h to 5-8 h, and >300-fold C24 trough elevation—provide a robust benchmark for CYP3A4 substrate boosting studies [2]. This application scenario is distinct from grazoprevir or glecaprevir, which do not require pharmacokinetic boosting and therefore do not provide comparable data on CYP3A4-mediated drug-drug interaction dynamics.

Resistance Mutation Susceptibility Profiling for D168 Substitutions in NS3 Protease

Paritaprevir is particularly suited for research focused on D168 substitution-mediated resistance mechanisms in HCV NS3 protease. Among clinically relevant PIs, paritaprevir exhibits the most pronounced susceptibility to D168A mutations (high-level resistance), making it an ideal reference compound for comparative resistance profiling studies [3]. Researchers investigating structure-activity relationships of macrocyclic PIs at the D168 residue position should procure paritaprevir as a baseline comparator against which newer-generation compounds with improved resistance barriers can be benchmarked.

HCV GT1b-Specific Protease Inhibition with Superior Potency Over Grazoprevir

For GT1b-focused HCV research programs, paritaprevir offers quantifiably superior potency compared to grazoprevir (EC50 = 0.21 nM vs. 1.0 nM, representing a 4.8-fold advantage) [1]. This potency differential translates to lower effective compound concentrations in cell-based assays, reduced compound consumption in long-term culture experiments, and potentially improved signal-to-noise ratios in dose-response studies. Paritaprevir procurement should be prioritized over grazoprevir for GT1b applications where maximum potency is the primary selection criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paritaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.